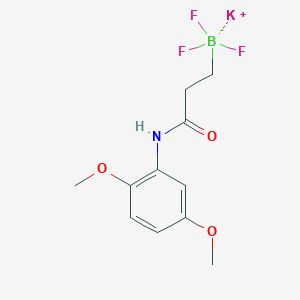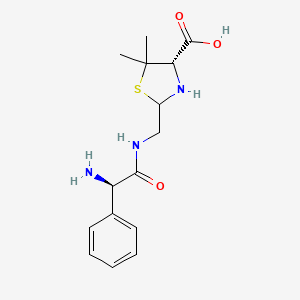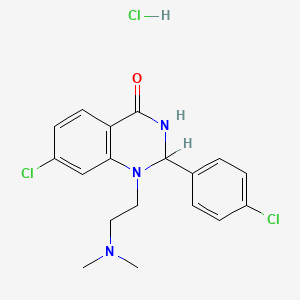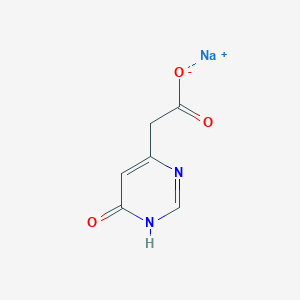
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt: is a biochemical compound primarily used in proteomics research . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The sodium salt form enhances its solubility in water, making it more suitable for various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine derivatives.
Hydroxylation: Introduction of a hydroxyl group at the 6th position of the pyrimidine ring.
Acetylation: Addition of an acetic acid moiety to the 4th position of the pyrimidine ring.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and acetic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(6-Hydroxypyrimidin-4-yl)acetic acid: The non-sodium salt form of the compound.
(6-Hydroxypyrimidin-4-yl)propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.
(6-Hydroxypyrimidin-4-yl)butyric acid: Another derivative with a butyric acid moiety.
Uniqueness
(6-Hydroxypyrimidin-4-yl)acetic acid, sodium salt is unique due to its enhanced solubility in water, which makes it more suitable for aqueous biochemical applications. Additionally, the specific positioning of the hydroxyl and acetic acid groups provides distinct chemical properties that can be leveraged in various research and industrial applications.
特性
分子式 |
C6H5N2NaO3 |
|---|---|
分子量 |
176.11 g/mol |
IUPAC名 |
sodium;2-(6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C6H6N2O3.Na/c9-5-1-4(2-6(10)11)7-3-8-5;/h1,3H,2H2,(H,10,11)(H,7,8,9);/q;+1/p-1 |
InChIキー |
DTDNPTZZUUHABK-UHFFFAOYSA-M |
正規SMILES |
C1=C(N=CNC1=O)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


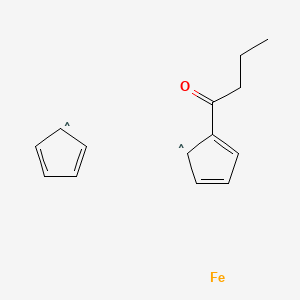

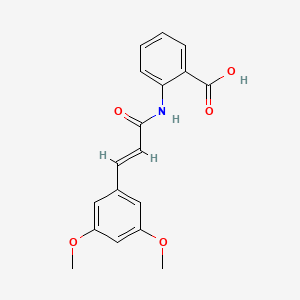


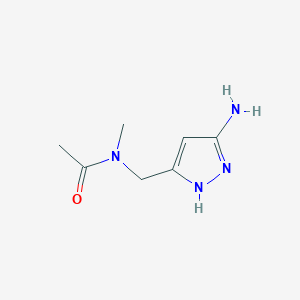



![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
